4-acetamidophenyl 10H-phenothiazine-10-carboxylate
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Overview
Description
4-acetamidophenyl 10H-phenothiazine-10-carboxylate is a compound that combines the structural features of phenothiazine and acetamidophenyl groups. Phenothiazine is a heterocyclic compound known for its diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
Mechanism of Action
Target of Action
Phenothiazine derivatives, which this compound is a part of, have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . This is largely attributed to the electron-rich nature of sulfur and nitrogen heteroatoms .
Mode of Action
Phenothiazine derivatives exhibit low oxidation potentials with a fully reversible one-electron redox process . They have been widely employed as efficient hole transport materials for perovskite solar cells .
Biochemical Pathways
Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations .
Result of Action
Phenothiazine derivatives have been shown to be effective photoredox catalysts for various synthetic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 10H-phenothiazine-10-carboxylate typically involves the reaction of 4-acetamidophenol with 10H-phenothiazine-10-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-acetamidophenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Scientific Research Applications
4-acetamidophenyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic, antihistaminic, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a wide range of applications in medicinal chemistry.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistaminic agent with structural similarities to phenothiazine.
Uniqueness
4-acetamidophenyl 10H-phenothiazine-10-carboxylate is unique due to the presence of the acetamidophenyl group, which enhances its chemical stability and potential biological activity. This modification can lead to improved pharmacokinetic properties and a broader spectrum of applications compared to its parent compound and other derivatives .
Properties
IUPAC Name |
(4-acetamidophenyl) phenothiazine-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-14(24)22-15-10-12-16(13-11-15)26-21(25)23-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRBKJTTDZLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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